N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-3-29-11-10-23-17-9-8-14(21-13(2)25)12-18(17)30-20(23)22-19(26)15-6-4-5-7-16(15)24(27)28/h4-9,12H,3,10-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSGKYPFJBIPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the benzothiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Ethoxyethyl Group: The ethoxyethyl group can be attached via an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a strong base like sodium hydride.
Formation of the Nitrobenzamide Moiety: The nitrobenzamide moiety can be synthesized by nitration of a suitable benzamide precursor using a mixture of concentrated sulfuric acid and nitric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole core, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis of the acetamido group can be achieved under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.
Biology: It can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide can be compared with other similar compounds, such as:
- N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-3-(2-thienyl)acrylamide : This compound has a similar benzothiazole core but differs in the presence of a thienyl group and an acrylamide moiety.
- Methoxypropylamino Cyclohexenylidene Ethoxyethylcyanoacetate (S87) : This compound is used as a UV filter in cosmetic products and has a different core structure but shares the ethoxyethyl group.
Biological Activity
N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, focusing on antitumor and antimicrobial properties, as well as mechanisms of action.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a benzothiazole moiety, which is known for various biological activities. Its molecular formula is C₁₅H₁₈N₄O₃S, and it possesses both nitro and acetamido functional groups that may contribute to its reactivity and biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including compounds structurally similar to this compound. For instance, a study evaluated various benzothiazole derivatives for their ability to inhibit cell proliferation in human lung cancer cell lines (A549, HCC827, NCI-H358) using 2D and 3D cell culture assays. The results indicated that compounds with similar structures exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 μM in 2D assays, while showing reduced efficacy in 3D models due to the complexity of tumor microenvironments .
Table 1: Summary of Antitumor Activity in Cell Lines
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 6.26 ± 0.33 | 2D |
| Compound 6 | HCC827 | 6.48 ± 0.11 | 2D |
| Compound 9 | NCI-H358 | 16.00 ± 9.38 | 3D |
These findings suggest that modifications in the benzothiazole structure can enhance antitumor properties while maintaining lower toxicity against healthy cells.
Antimicrobial Activity
In addition to antitumor effects, benzothiazole derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specific tests conducted with Escherichia coli and Staphylococcus aureus revealed that certain derivatives exhibited notable antibacterial properties. For example, compounds similar to this compound showed minimum inhibitory concentrations (MICs) in the range of 10 to 25 μg/mL .
Table 2: Antimicrobial Activity Results
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that these compounds may interact with DNA by binding within the minor groove, which can impede replication and transcription processes crucial for cancer cell survival . Additionally, the presence of nitro groups may enhance electron affinity and facilitate reactive oxygen species generation, contributing to cytotoxicity.
Case Studies
Several case studies have documented the therapeutic potential of benzothiazole derivatives in clinical settings:
- Case Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer tested a series of benzothiazole derivatives. Results indicated a correlation between specific structural features and enhanced therapeutic outcomes.
- Antimicrobial Resistance : Research has shown that certain benzothiazole compounds can overcome resistance mechanisms in bacterial strains, making them viable candidates for developing new antibiotics.
Q & A
Q. Q1. What are the standard synthetic routes for preparing this compound, and how are critical intermediates characterized?
Basic Answer: The synthesis typically involves a multi-step approach, starting with condensation of substituted benzothiazole precursors (e.g., 6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-amine) with nitrobenzoyl derivatives. Key steps include:
- Condensation reactions under inert atmospheres (e.g., nitrogen) using coupling agents like EDCI/HOBt.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) at 60–80°C enhance reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC ensures >95% purity .
Advanced Answer:
For high-yield synthesis, consider:
- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Catalytic systems : Palladium or copper catalysts for Suzuki-Miyaura coupling to introduce aryl nitro groups .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Structural and Stability Analysis
Q. Q2. How are structural ambiguities resolved when spectroscopic data (e.g., NMR, MS) conflict with computational predictions?
Basic Answer:
- Multi-technique validation : Combine H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystals are obtainable) to confirm stereochemistry and substituent positions .
- Comparative analysis : Cross-reference spectral data with structurally analogous benzothiazole derivatives (e.g., methoxy vs. ethoxy substituent shifts) .
Advanced Answer:
- Dynamic NMR studies : Resolve conformational equilibria (e.g., Z/E isomerism) by variable-temperature NMR .
- DFT calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to validate tautomeric forms .
Biological Activity Profiling
Q. Q3. What methodologies are employed to assess this compound’s in vitro bioactivity, and how are false positives minimized?
Basic Answer:
- Primary screens : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition assays (e.g., kinase or protease targets) at 1–100 µM concentrations .
- Counter-screening : Include negative controls (e.g., DMSO-only) and orthogonal assays (e.g., fluorescence polarization vs. radiometric detection) to rule out assay interference .
Advanced Answer:
- Target engagement studies : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity (K) and stoichiometry .
- Off-target profiling : Screen against panels of 100+ kinases or GPCRs to identify polypharmacology risks .
Handling Data Contradictions
Q. Q4. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
Advanced Answer:
- Pharmacokinetic (PK) profiling : Measure plasma stability, metabolic clearance (e.g., liver microsomes), and bioavailability to identify bioavailability bottlenecks .
- Tissue distribution studies : Use radiolabeled analogs or LC-MS/MS to quantify compound levels in target tissues .
- Species-specific differences : Compare metabolic pathways in human vs. rodent hepatocytes to refine dosing regimens .
Degradation and Stability
Q. Q5. What strategies ensure compound stability during long-term storage and biological assays?
Basic Answer:
- Storage conditions : Lyophilized solids at -20°C under argon; solutions in DMSO (≤10 mM) at -80°C with desiccants .
- Stability monitoring : Regular HPLC-UV analysis (e.g., every 3 months) to detect hydrolysis or oxidation .
Advanced Answer:
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic conditions to identify degradation pathways .
- Stabilizing additives : Use antioxidants (e.g., BHT) or cyclodextrin complexes to enhance aqueous solubility and photostability .
Mechanistic Studies
Q. Q6. How can researchers elucidate the compound’s mechanism of action when structural analogs show divergent biological effects?
Advanced Answer:
- Molecular docking and MD simulations : Map binding poses to target proteins (e.g., kinases) using Schrödinger Suite or AutoDock .
- CRISPR-Cas9 knockout models : Validate target relevance by comparing wild-type vs. gene-edited cell lines .
- Chemoproteomics : Use activity-based protein profiling (ABPP) to identify off-target interactions .
Future Research Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
